Xanthopurpurin Xanthopurpurin
Brand Name: Vulcanchem
CAS No.: 518-83-2
VCID: VC0015295
InChI: InChI=1S/C14H8O4/c15-7-5-10-12(11(16)6-7)14(18)9-4-2-1-3-8(9)13(10)17/h1-6,15-16H
SMILES: C1=CC=C2C(=C1)C(=O)C3=CC(=CC(=C3C2=O)O)O
Molecular Formula: C14H8O4
Molecular Weight: 240.21 g/mol

Xanthopurpurin

CAS No.: 518-83-2

VCID: VC0015295

Molecular Formula: C14H8O4

Molecular Weight: 240.21 g/mol

* For research use only. Not for human or veterinary use.

Xanthopurpurin - 518-83-2

Description

Xanthopurpurin, also known as purpuroxanthin, is an organic compound belonging to the class of hydroxyanthraquinones . These compounds feature a hydroxyanthraquinone moiety, which consists of an anthracene structure bearing a quinone and a hydroxyl group . Xanthopurpurin has been detected in various foods, including herbal tea, green tea, red tea, and other beverages, suggesting its potential as a biomarker for the consumption of these foods . It is found in the plant Rubia cordifolia (Indian madder) . Xanthopurpurin is one of the natural colorants that can be extracted from Madder and other Rubiaceae family plants .

Chemically, xanthopurpurin, also known as 1,3-dihydroxyanthraquinone, has the formula C14H8O4C_{14}H_8O_4 . It is one of ten dihydroxyanthraquinone isomers . It is soluble in chloroform and can be obtained from these solutions as reddish crystals that melt at 270–273 °C . Like other dihydroxy- and trihydroxyanthraquinones, xanthopurpurin has a purgative effect . Research indicates that xanthopurpurin, when isolated from the roots of Rubia akane, strongly inhibits collagen-induced platelet aggregation .

A related compound is 1-Amino-2,4-dihydroxyanthraquinone, also known as 4-Aminoxanthopurpurin, which has the molecular formula C14H9NO4C_{14}H_9NO_4 . Another similar compound is alizarin, also known as 1,2-dihydroxyanthraquinone .

CAS No. 518-83-2
Product Name Xanthopurpurin
Molecular Formula C14H8O4
Molecular Weight 240.21 g/mol
IUPAC Name 1,3-dihydroxyanthracene-9,10-dione
Standard InChI InChI=1S/C14H8O4/c15-7-5-10-12(11(16)6-7)14(18)9-4-2-1-3-8(9)13(10)17/h1-6,15-16H
Standard InChIKey WPWWKBNOXTZDQJ-UHFFFAOYSA-N
SMILES C1=CC=C2C(=C1)C(=O)C3=CC(=CC(=C3C2=O)O)O
Canonical SMILES C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=CC(=C3)O)O
Appearance Yellow powder
PubChem Compound 196978
Last Modified Sep 14 2023

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